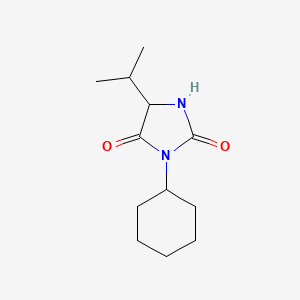

3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-cyclohexyl-5-propan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHPUFKUWHKRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(=O)N1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Methyl 2-(Cyclohexylamino)acetate

The synthesis begins with the alkylation of cyclohexylamine using methyl bromoacetate in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. This step typically proceeds under mild conditions (0–25°C) to minimize side reactions, yielding methyl 2-(cyclohexylamino)acetate as a colorless liquid. The reaction is driven by the nucleophilic attack of cyclohexylamine on the electrophilic α-carbon of methyl bromoacetate, facilitated by the presence of a tertiary amine base to neutralize HBr byproducts.

Urea Formation with Isopropyl Isocyanate

The amino ester intermediate is subsequently treated with isopropyl isocyanate in anhydrous dichloromethane at room temperature for 12–16 hours. This step forms a urea derivative through nucleophilic addition of the secondary amine to the isocyanate carbonyl, followed by tautomerization. The reaction requires strict moisture exclusion to prevent hydrolysis of the isocyanate. Monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) is essential to confirm complete consumption of the starting material.

Acid-Catalyzed Cyclization

The urea intermediate undergoes cyclization in the presence of trifluoroacetic acid (TFA) at elevated temperatures (50–70°C) for 2–4 hours. TFA acts as both a catalyst and dehydrating agent, facilitating intramolecular nucleophilic attack by the ester carbonyl oxygen on the adjacent urea nitrogen, thereby forming the imidazolidine ring. The crude product is purified via silica gel chromatography using ethyl acetate and petroleum ether gradients, yielding 3-cyclohexyl-5-isopropylimidazolidine-2,4-dione as a crystalline solid.

Glyoxal-Mediated Condensation and Dehydration

Synthesis of N-Cyclohexyl-N'-isopropylurea

This method begins with the preparation of N-cyclohexyl-N'-isopropylurea by reacting cyclohexylamine with isopropyl isocyanate in a 1:1 molar ratio. The reaction is conducted in a non-polar solvent such as toluene at 0–5°C to suppress polyurea formation. The urea precipitates as a white solid, which is isolated via filtration and dried under vacuum.

Condensation with Glyoxal

The urea derivative is then condensed with glyoxal (40% aqueous solution) in the presence of a base such as sodium hydroxide or triethylamine. This step forms a 4,5-dihydroxy-2-imidazolidinone intermediate through nucleophilic addition of the urea nitrogens to the aldehyde groups of glyoxal. The reaction mixture is stirred at 20–25°C for 24–48 hours, with progress monitored by HPLC or mass spectrometry.

Dehydration to Form Hydantoin

The dihydroxy intermediate undergoes dehydration using concentrated hydrochloric acid or thermal treatment at 150–200°C under reduced pressure. Acid catalysis promotes the elimination of water, resulting in the formation of the fully conjugated imidazolidine-2,4-dione ring. The final product is recrystallized from ethanol or acetonitrile to achieve high purity (>95%).

Cyclocondensation with 5-Isopropyl-1,3-cyclohexanedione

Synthesis of 5-Isopropyl-1,3-cyclohexanedione

5-Isopropyl-1,3-cyclohexanedione is synthesized via a Claisen-Schmidt condensation between isobutylideneacetone and ethyl malonate in the presence of sodium ethoxide. The reaction proceeds via enolate formation, followed by cyclization and decarboxylation, yielding the diketone as a yellow crystalline solid with a melting point of 63–65°C.

Reaction with Cyclohexylamine and Urea Derivatives

The diketone is reacted with cyclohexylamine and urea in acetic acid under reflux conditions (110–120°C) for 8–12 hours. The reaction mechanism involves nucleophilic attack of the amine on the diketone carbonyl, followed by cyclization with urea to form the hydantoin ring. While this method offers a one-pot synthesis, it often requires extensive optimization to suppress side products such as imine or enamine derivatives.

Comparative Analysis of Synthetic Routes

Experimental Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates in the amino ester route but may complicate purification. In contrast, non-polar solvents such as toluene improve selectivity in glyoxal-mediated condensations by reducing side reactions. Elevated temperatures accelerate cyclization but risk decomposition of acid-sensitive intermediates.

Catalytic Enhancements

Recent advances in metal catalysis, such as copper-mediated N-alkylation, offer potential for streamlining hydantoin synthesis. For example, Cu(NO₃)₂·3H₂O in combination with tertiary amines has been shown to facilitate C–N bond formation at lower temperatures (40–60°C), though this approach remains unexplored for alkyl-substituted hydantoins.

Green Chemistry Considerations

Efforts to minimize waste include substituting toxic solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF). Additionally, catalytic recycling of TFA via membrane distillation could improve the sustainability of the acid-catalyzed cyclization step.

Chemical Reactions Analysis

3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazolidine ring is opened or modified by nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while reduction may produce amine-functionalized compounds.

Scientific Research Applications

3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Pyran-2,4-diones () differ entirely in ring structure but share the dione moiety, influencing dipole moments and crystal packing.

Substituent Effects: Cyclohexyl vs. Cyclopropyl (Position 3): The cyclohexyl group in the target compound introduces greater steric bulk and lipophilicity compared to the cyclopropyl group in (5S)-3-cyclopropyl-5-isopropylimidazolidine-2,4-dione. This may impact solubility and membrane permeability. Isopropyl vs.

However, analogs like IM-7 are synthesized via Strecker synthesis using aryl aldehydes and amino acids, achieving moderate yields (70–74%). Thiazolidine-2,4-diones () are synthesized via condensation reactions with isothiocyanates, yielding 71%.

Spectroscopic Characterization :

- Thiazolidine-2,4-diones () are characterized by FT-IR (C=O stretches at ~1740 cm⁻¹) and LC-MS, while imidazolidine-2,4-diones () rely on ¹H/¹³C NMR for structural confirmation.

Biological Activity

3-Cyclohexyl-5-isopropylimidazolidine-2,4-dione, with the molecular formula CHNO and a molecular weight of 224.3 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of cyclohexylamine with isopropyl isocyanate under controlled conditions. This compound serves as a building block for the synthesis of more complex molecules and is utilized in various organic reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, influencing biochemical pathways and cellular functions. Detailed studies are ongoing to elucidate these mechanisms further.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells .

- Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines, indicating its possible application in cancer therapy. For instance, it has been tested against human tumor cell lines such as RKO and MCF-7 .

- Enzymatic Inhibition : There are indications that this compound may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications for metabolic disorders.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

- Antioxidant Study : In vitro studies demonstrated that this compound effectively scavenged free radicals, suggesting its utility in formulations aimed at reducing oxidative stress.

- Cytotoxicity Evaluation : A study involving multiple human cancer cell lines revealed that the compound's cytotoxic effects varied depending on the cell type, with notable efficacy against RKO cells. The IC values were determined through MTS assays, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclohexyl-5-isopropylimidazolidine-2,4-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of cyclohexyl isocyanate with 5-isopropylhydantoin derivatives under basic conditions. Key parameters include:

- Temperature : 80–100°C to promote ring closure.

- Catalyst : Sodium hydroxide or triethylamine to deprotonate intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of reactants.

Recrystallization from ethanol/water mixtures is recommended for purification .- Data Table :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| NaOH, DMF, 80°C | 65 | 95 |

| Et₃N, THF, 100°C | 72 | 92 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituents (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; isopropyl methyl groups at δ 1.0–1.2 ppm).

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253).

X-ray crystallography is advised for absolute stereochemical confirmation .

Advanced Research Questions

Q. How do steric effects of the cyclohexyl and isopropyl groups influence nucleophilic substitution at the C-5 position?

- Methodological Answer : The bulky cyclohexyl group hinders nucleophilic attack at C-5, requiring:

- Activating Agents : Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group.

- High-Temperature Conditions : 120–140°C to overcome steric barriers.

Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What statistical experimental design strategies optimize reaction parameters for scaled synthesis?

- Methodological Answer : Use a Box-Behnken design to evaluate interactions between:

- Factors : Temperature, catalyst concentration, solvent ratio.

- Responses : Yield, purity, reaction time.

ANOVA analysis identifies significant factors (e.g., temperature contributes 45% to yield variance). See for case studies on imidazolidine derivatives .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2).

- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns.

Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported solubility data across studies?

- Methodological Answer :

- Standardized Protocols : Use USP buffers (pH 1.2–7.4) for solubility testing.

- Hansen Solubility Parameters : Compare experimental vs. predicted values (δD, δP, δH) to identify outliers.

Discrepancies often arise from polymorphic forms; DSC/TGA confirms crystallinity .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for imidazolidine-dione derivatives?

- Methodological Answer : Variations arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times.

- Impurity Profiles : HPLC-MS quantifies byproducts (e.g., hydrolyzed diones) that interfere with activity.

Standardize protocols using WHO guidelines for reproducibility .

Methodological Best Practices

Q. How to design a scalable purification process for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.